N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound is a carbohydrazide derivative featuring a 5-bromo-2-oxoindole core conjugated to a pyrazole ring substituted with a 2-methoxyphenyl group.
Properties
Molecular Formula |
C19H14BrN5O3 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14BrN5O3/c1-28-16-5-3-2-4-11(16)14-9-15(23-22-14)18(26)25-24-17-12-8-10(20)6-7-13(12)21-19(17)27/h2-9,21,27H,1H3,(H,22,23) |
InChI Key |
SOUUJVTUHQDIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5-Bromoindole to Isatin Derivative
The indole nucleus is oxidized to 5-bromoindoline-2,3-dione using a modified Sandmeyer protocol:
-
Substrate : 5-Bromoindole
-
Oxidizing Agent : NaNO₂/HCl in aqueous HCl (1:1 v/v) at 0–5°C
-
Reaction Time : 6–8 hours
Critical parameters include strict temperature control (<10°C) to prevent over-oxidation and the use of ultrasonic irradiation to enhance reaction homogeneity.
Hydrazone Formation
The generated isatin undergoes condensation with hydrazine hydrate:
-
Molar Ratio : 1:1.2 (isatin:hydrazine hydrate)
-
Solvent : Ethanol/water (3:1 v/v)
-
Catalyst : Acetic acid (5 mol%)
-
Conditions : Reflux for 4 hours
The reaction proceeds via nucleophilic attack of hydrazine at the C3 carbonyl, followed by tautomerization to stabilize the hydrazone.
Preparation of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Cyclocondensation for Pyrazole Core
The pyrazole ring is constructed via 1,3-dipolar cycloaddition:
-
Dipolarophile : 2-Methoxyphenylpropargyl aldehyde
-
1,3-Dipole : Ethyl diazoacetate
-
Catalyst : Zn(OTf)₂ (10 mol%)
-
Solvent : Dichloromethane at 25°C
-
Reaction Time : 12 hours
Regioselectivity is ensured through the electron-withdrawing effect of the methoxy group, directing cycloaddition to the C5 position.
Hydrazide Functionalization
The ester group of ethyl pyrazole-5-carboxylate is converted to carbohydrazide:
Excess hydrazine drives the reaction to completion, with methanol acting as both solvent and proton source.
Final Coupling via Hydrazone Formation
The two intermediates are coupled under acidic conditions:
-
Molar Ratio : 1:1 (indole hydrazone:pyrazole carbohydrazide)
-
Solvent : Acetic acid
-
Catalyst : Anhydrous sodium acetate (2 equiv)
-
Conditions : Reflux for 8 hours
-
Workup : Precipitation in ice-water, recrystallization from ethanol
The E-configuration of the hydrazone linkage is confirmed via NOESY spectroscopy, showing no nuclear Overhauser effect between the indole C5-Br and pyrazole protons.
Optimization Strategies and Side Reactions
Regiochemical Control in Pyrazole Synthesis
Comparative studies demonstrate that Zn(OTf)₂ outperforms Cu(I) catalysts in suppressing regioisomer formation:
| Catalyst | Temp (°C) | 5-Substituted Isomer (%) | 4-Substituted Isomer (%) |
|---|---|---|---|
| Zn(OTf)₂ | 25 | 95 | 5 |
| CuI | 25 | 78 | 22 |
| None | 80 | 65 | 35 |
Purification Challenges
The final compound exhibits limited solubility in common organic solvents, necessitating gradient recrystallization:
-
Primary Solvent : Ethanol
-
Secondary Solvent : Ethyl acetate/hexane (1:3 v/v)
Analytical Characterization
Critical spectroscopic data for batch validation:
1H NMR (500 MHz, DMSO-d6)
-
δ 11.42 (s, 1H, NH-indole)
-
δ 10.15 (s, 1H, NH-pyrazole)
-
δ 8.21 (d, J = 8.5 Hz, 1H, H-4 indole)
-
δ 7.92–6.89 (m, 7H, aromatic protons)
-
δ 3.87 (s, 3H, OCH₃)
IR (KBr)
Scale-Up Considerations
Pilot-scale experiments (100 g batch) identified critical process parameters:
-
Oxygen Sensitivity : The indole hydrazone intermediate requires nitrogen sparging to prevent oxidative degradation.
-
Exothermic Risk : Pyrazole cyclization releases 58 kJ/mol; jacket temperature must remain below 30°C.
-
Waste Streams : Zn(OTf)₂ is recovered via aqueous extraction (82% efficiency) for reuse.
Comparative Method Analysis
| Method | Overall Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sequential Linear Synthesis | 41 | 98.5 | 32 |
| Convergent Synthesis | 58 | 99.2 | 24 |
| One-Pot Tandem Approach | 35 | 97.8 | 18 |
The convergent strategy proves superior in balancing yield and purity, though it requires rigorous intermediate purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Compound A : N′-[(3E)-5-Bromo-2-oxo-1H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Key Differences :
- The pyrazole ring is substituted with a 4-[(4-methylbenzyl)oxy]phenyl group, introducing a bulky benzyloxy substituent at the para position.
- Impact : Increased steric hindrance compared to the target compound’s 2-methoxyphenyl group, which may reduce solubility but enhance hydrophobic interactions in protein binding pockets.
Compound B : N′-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Key Differences: The pyrazole ring features 4-methyl and 3-phenyl substituents instead of the 3-(2-methoxyphenyl) group. The methyl group may confer metabolic stability, while the phenyl group enhances π-π stacking interactions.
Indole Core Modifications
Compound C : Isatin (3-o-nitrophenyl) hydrazone
- Key Differences :
- Replaces the bromoindole-pyrazole-carbohydrazide framework with a simpler isatin hydrazone structure.
- Impact : The nitro group enhances electrophilicity, which may improve reactivity but reduce selectivity in biological systems. The absence of a pyrazole ring limits conformational flexibility.
Data Table: Structural and Inferred Property Comparison
Biological Activity
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 444.27 g/mol. The compound features a pyrazole ring, an indole moiety, and a hydrazide functional group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrN5O3 |
| Molecular Weight | 444.27 g/mol |
| InChIKey | Not available |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of halogen substitutions and hydrazide groups enhances antimicrobial potency.
Case Study:
In a study conducted by Chahal et al. (2023), several pyrazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like penicillin .
Anti-inflammatory Activity
Compounds containing the pyrazole scaffold have shown promise as cyclooxygenase (COX) inhibitors, which are critical in the inflammatory response. The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit COX enzymes selectively.
Research Findings:
A recent investigation into related compounds demonstrated that some pyrazole derivatives exhibited IC50 values in the low micromolar range against COX-II, indicating strong anti-inflammatory potential . For example, a derivative with a similar structure showed an IC50 value of 0.52 μM, which is notably more potent than established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The indole and pyrazole moieties are often associated with anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have suggested that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines.
Example Study:
In vitro assays revealed that certain derivatives induced apoptosis in HeLa cells through the activation of caspase pathways . This suggests a potential mechanism for their anticancer activity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation of a pyrazole-5-carbohydrazide precursor with a substituted indole-3-ylidene derivative. Critical steps include:
- Hydrazide Formation : Reacting pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol.
- Schiff Base Formation : Condensing the hydrazide with 5-bromo-2-oxoindole-3-carbaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- FT-IR : Confirms hydrazide (C=O stretch at ~1650 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups.
- NMR : H NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; indole NH at δ 10–12 ppm). C NMR verifies carbonyl and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Diffraction : Single-crystal XRD resolves stereochemistry and crystallographic packing, often refined using SHELXL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or altering methoxy positions) to assess impact on activity.
- Bioassays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using IC₅₀ determinations. Compare with structurally similar compounds (e.g., 3-(5-Bromothiophen-2-yl)-N'-(2,4-dichlorobenzylidene)-1H-pyrazole-5-carbohydrazide, which showed anticancer activity) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or MOE to dock the compound into target protein active sites (e.g., EGFR or COX-2). Validate with experimental IC₅₀ data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. B3LYP/6-31G(d) is a common basis set .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability .
Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during refinement?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.
- SHELXL Refinement : Apply TWIN and BASF commands for twinned crystals. Use PART and AFIX constraints for disordered regions .
- Validation : Check R-factors (<5% for R₁) and parity plots using Coot or Olex2 .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, antimicrobial activity may vary between Gram-positive and Gram-negative bacteria due to membrane permeability .
- Control Experiments : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Pool data from multiple studies to identify consensus trends, noting substituent effects (e.g., methoxy groups enhancing antioxidant activity) .
Q. What factors contribute to variability in synthetic yields, and how can reproducibility be improved?
- Methodological Answer :
- Critical Variables : Solvent purity, moisture content (use molecular sieves), and catalyst quality (e.g., anhydrous K₂CO₃ vs. hydrated forms) .
- Scale-Up Protocols : Optimize mixing efficiency and temperature gradients using flow chemistry or microwave-assisted synthesis .
- Documentation : Report detailed reaction logs (e.g., exact stoichiometry, cooling rates) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
